
2-Ethylthiolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylthiolane-3-carbaldehyde is an organic compound featuring a thiolane ring with an ethyl group at the second position and an aldehyde group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde in the presence of an acid catalyst, leading to the formation of the thiolane ring and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylthiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Ethylthiolane-3-carboxylic acid.
Reduction: 2-Ethylthiolane-3-methanol.
Substitution: Various substituted thiolane derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Ethylthiolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethylthiolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methylthiolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Propylthiolane-3-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
2-Butylthiolane-3-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 2-Ethylthiolane-3-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C7H12OS |
|---|---|
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
2-ethylthiolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-7-6(5-8)3-4-9-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
PSVSADLFLXVVLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
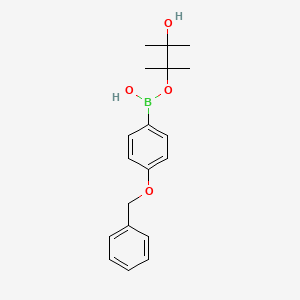

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
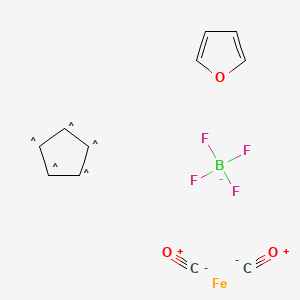
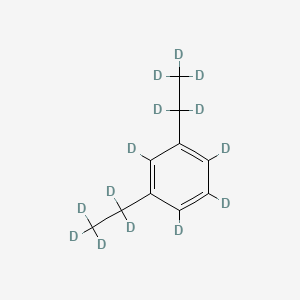
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
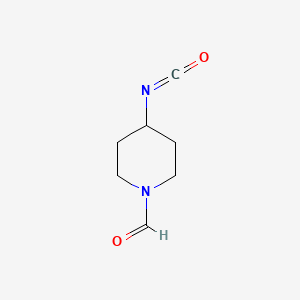


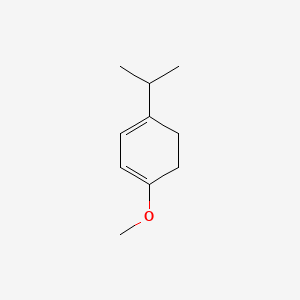
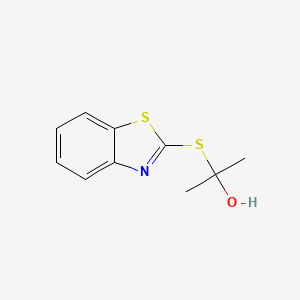
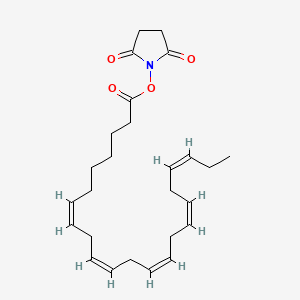
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
